3-{4-[(4-nitrophenyl)sulfanyl]phenyl}-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that includes a quinazolinone core, a phenyl group, and a nitrophenylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfanyl group can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-nitrophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one
- 4-(4-nitrophenylsulfanyl)phenyl derivatives
- Quinazolinone derivatives with different substituents
Uniqueness
3-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the nitrophenylsulfanyl group and the quinazolinone core, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C26H17N3O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
3-[4-(4-nitrophenyl)sulfanylphenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H17N3O3S/c30-26-23-8-4-5-9-24(23)27-25(18-6-2-1-3-7-18)28(26)19-10-14-21(15-11-19)33-22-16-12-20(13-17-22)29(31)32/h1-17H |
InChI Key |
YQXDTYFPXKRTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)SC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.